molecular formula C19H22N4O B1668975 Cianergoline CAS No. 74627-35-3

Cianergoline

Cat. No.: B1668975
CAS No.: 74627-35-3
M. Wt: 322.4 g/mol
InChI Key: LVMVXZOPCAMYHC-QOAXCGLXSA-N
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Description

RN given refers to (8beta)-isomer;  structure given in first source

Properties

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVXZOPCAMYHC-QOAXCGLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996136
Record name 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74627-35-3
Record name Cianergoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIANERGOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cianergoline (CQA 206-291): A Technical Profile of its Dopamine Receptor Agonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cianergoline, also known as CQA 206-291, is a synthetic ergoline derivative recognized for its potent dopamine receptor agonist activity. Primarily targeting the D2 subfamily of dopamine receptors, it was investigated for its therapeutic potential in conditions such as Parkinson's disease.[1][2] Although its clinical development was discontinued, the methodologies used to characterize its pharmacological profile remain the gold standard in drug discovery. This technical guide provides an in-depth overview of the core properties of a D2 receptor agonist like this compound, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and workflows involved.

Dopamine Receptor Binding and Functional Activity

The initial characterization of a compound like this compound involves quantifying its affinity for various dopamine receptor subtypes (D1-D5) and its functional effect (agonist, antagonist, or inverse agonist) upon binding. Affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki), while functional potency and efficacy are measured via cellular assays (e.g., cAMP accumulation) and expressed as EC50 and Emax values, respectively.

Receptor Binding Affinity

While specific, comprehensive binding data for this compound is not widely available in the public domain, it is characterized as a potent D2 dopamine receptor agonist.[2] For context and illustrative purposes, the following table presents typical binding affinities for other well-known ergoline and non-ergot dopamine agonists at human dopamine receptors.

Table 1: Illustrative Dopamine Receptor Binding Affinities (Ki, nM) of Common Agonists This table serves as an example of data generated via radioligand binding assays. Data is for reference compounds, not this compound.

CompoundD1D2D3Source
Cabergoline>10000.611.27[3]
Lisuride56.70.951.08[3]
Pergolide447>1.00.86
Pramipexole>10000795000.97
In Vitro Functional Activity

This compound acts as an agonist at D2-like receptors, which are negatively coupled to adenylyl cyclase via the Gi/o family of G-proteins. Agonist activation therefore leads to an inhibition of cyclic AMP (cAMP) production. The potency (EC50) and maximal efficacy (Emax) of this effect are key parameters.

Table 2: Illustrative Functional Activity (cAMP Inhibition) of Dopamine Agonists This table provides an example of data generated from a functional cAMP assay for a Gi/o-coupled receptor. Values are representative.

CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % of Dopamine)
Example Agonist AHuman D25.295%
Example Agonist BHuman D215.880% (Partial Agonist)
Example Agonist CHuman D31.1100%

D2-Like Dopamine Receptor Signaling Pathway

This compound exerts its primary effects through the D2-like (D2, D3, D4) receptor signaling cascade. These receptors are canonical G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). The activation of this pathway by an agonist like this compound initiates a series of intracellular events that modulate neuronal activity.

D2_Signaling_Pathway D2R D2 Receptor G_Protein Inactive G-Protein (αi/o-GDP, βγ) D2R->G_Protein Activates G_Protein_Active Active G-Protein (αi/o-GTP + βγ) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC αi/o inhibits cAMP cAMP (Decreased) AC->cAMP This compound This compound (Agonist) This compound->D2R ATP ATP ATP->AC

Caption: D2-like receptor signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's dopamine receptor properties relies on standardized in vitro assays. The following sections detail the methodologies for two foundational experiments.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L) in appropriate media.

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in an assay buffer and determine the total protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

2. Assay Execution (96-well format):

  • To each well, add in sequence:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
    • A serial dilution of the test compound (this compound) or buffer for total binding controls. For non-specific binding (NSB) controls, add a high concentration of a known D2 antagonist (e.g., 10 µM spiperone).
    • A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone at a concentration near its Kd).
    • Thawed membrane preparation (typically 10-50 µg of protein per well).

  • Incubate the plate with gentle agitation for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Quickly wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow P1 1. Membrane Preparation (Cells expressing D2R) P2 2. Assay Plate Setup (Membranes + Radioligand + this compound) P1->P2 P3 3. Incubation (Reach Equilibrium) P2->P3 P4 4. Rapid Filtration (Separate Bound from Free) P3->P4 P5 5. Scintillation Counting (Measure Radioactivity) P4->P5 P6 6. Data Analysis (Calculate IC50 -> Ki) P5->P6

Caption: Workflow for a radioligand competition binding assay.

Protocol: cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to activate a Gi/o-coupled receptor, which results in the inhibition of adenylyl cyclase and a measurable decrease in intracellular cAMP levels.

1. Cell Preparation:

  • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human D2 receptor.

  • Plate the cells in a 384-well assay plate at a predetermined density and allow them to adhere overnight.

2. Assay Execution:

  • Aspirate the culture medium from the wells.

  • Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add a serial dilution of the test compound (this compound).

  • To induce cAMP production, add a fixed concentration of an adenylyl cyclase activator, such as Forskolin. The inhibitory effect of the D2 agonist will be measured as a reduction of this Forskolin-stimulated cAMP level.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. Lysis and Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common methods include:

    • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
    • Luminescence-based Biosensors (e.g., GloSensor): A genetically encoded biosensor that emits light upon binding to cAMP.

  • Read the plate on a compatible plate reader (e.g., HTRF or luminescence reader).

4. Data Analysis:

  • Normalize the data, typically setting the Forskolin-only signal as 100% and a baseline (no Forskolin) as 0%.

  • Plot the percent inhibition of the Forskolin response against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and the Emax (maximum inhibition, efficacy).

cAMP_Workflow S1 1. Plate Cells (Expressing D2 Receptor) S2 2. Add this compound Dilutions S1->S2 S3 3. Stimulate with Forskolin (to induce cAMP production) S2->S3 S4 4. Incubate S3->S4 S5 5. Lyse & Detect cAMP (e.g., HTRF, Luminescence) S4->S5 S6 6. Data Analysis (Calculate EC50 & Emax) S5->S6

Caption: Workflow for a Gi-coupled cAMP inhibition functional assay.

Conclusion

This compound (CQA 206-291) is a potent agonist of the D2 dopamine receptor, a class of Gi/o-coupled GPCRs. Its pharmacological profile is defined by high binding affinity and the functional ability to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels. The characterization of such compounds is achieved through a robust set of in vitro experiments, principally radioligand binding assays to determine affinity and cellular functional assays to measure potency and efficacy. The detailed protocols and workflows provided herein represent the foundational methodologies in pharmacology and drug discovery for assessing dopamine receptor modulators.

References

The Genesis of Cianergoline: A Technical History and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cianergoline, a synthetic ergoline derivative, emerged from the dedicated research efforts in the latter half of the 20th century to explore the therapeutic potential of this complex chemical scaffold. While not as widely known as some of its ergoline cousins like Cabergoline or Bromocriptine, this compound carved its niche through its distinct pharmacological profile, primarily characterized by its antihypertensive and intraocular pressure-lowering effects. This technical guide delves into the discovery, history, and core pharmacological data of this compound, providing a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Historical Context

The development of this compound can be traced back to the extensive research on ergoline alkaloids and their synthetic derivatives. These compounds, originally isolated from the ergot fungus (Claviceps purpurea), have a rich history in medicine, yielding drugs for a variety of conditions, including migraine, Parkinson's disease, and hyperprolactinemia.

While a singular "discovery paper" for this compound is not readily apparent in the mainstream scientific literature, its origins are linked to the Italian pharmaceutical company Farmitalia. Early research in the 1980s from scientists at Farmitalia described the pharmacological activity of a novel ergoline derivative, identified by the internal code 355/1057 and the chemical name 2(R,S)-Cyano-3-(6-methylergolin-8β-yl)-propionamide . This compound is now known as this compound.

Key initial studies focused on its cardiovascular and neuropharmacological effects, distinguishing it from other ergoline derivatives and highlighting its potential as a novel therapeutic agent.

Chemical and Physical Properties

PropertyValue
Chemical Name α-Cyano-6-methylergoline-8β-propanamide
Synonyms Cianergolinum, 2-cyano-3-(6-methylergolin-8β-yl)propionamide
CAS Number 74627-35-3[1]
Molecular Formula C₁₉H₂₂N₄O[1]
Molecular Weight 322.41 g/mol [1]

Pharmacological Profile: Quantitative Data

The primary pharmacological actions of this compound are its ability to lower blood pressure and reduce intraocular pressure. The following tables summarize the key quantitative data from early preclinical and clinical studies.

Antihypertensive Effects
Species/ModelAdministration RouteDoseEffect on Blood PressureReference
Spontaneously Hypertensive Rats (SHR)Oral1 - 20 mg/kgDose-related decrease in arterial blood pressure lasting for more than 6 hours.Salvati et al., 1983
Anesthetized DogsIntravenousNot specifiedInhibited the pressor response elicited by bilateral carotid occlusion.Salvati et al., 1983
Patients with Essential HypertensionOralUp to 12 ± 2 mg (SD) daily for 4 weeksSlight decrease in arterial pressure (from 159/104 to 152/98 mm Hg).Bise et al., 1985
Intraocular Pressure (IOP) Lowering Effects
SpeciesAdministration RouteDoseEffect on Intraocular Pressure (IOP)Reference
RabbitsTopical0.022 - 0.22 mgDose-related, unilateral ocular hypotension.Potter & Shumate, 1987
Rabbits (Water-loaded model)Topical0.22 mgSuppressed ocular hypertension.Potter & Shumate, 1987
Capuchin MonkeysTopical0.5 mgSlight reduction of IOP.Potter & Shumate, 1987

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects are primarily mediated through its interaction with dopaminergic and adrenergic signaling pathways.

Dopaminergic Activity

This compound is classified as a dopaminergic agonist.[2] Its effects are consistent with the activation of dopamine D2 receptors. This is supported by the observation that its ocular hypotensive effect is antagonized by metoclopramide, a D2 receptor antagonist.

Adrenergic Activity

Studies have indicated that this compound's mechanism of action also involves the modulation of the sympathetic nervous system. It has been shown to inhibit sympathetic neuronal function at prejunctional dopamine D2 receptors and postjunctional alpha-1 adrenoceptors. This dual action contributes to its antihypertensive and IOP-lowering properties.

Signaling Pathway Diagrams

This compound's dual action on adrenergic signaling.

Experimental Protocols

Detailed experimental protocols from the seminal studies on this compound are summarized below to provide a methodological framework for researchers.

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR).

  • Drug Administration: Administered orally via gavage at doses ranging from 1 to 20 mg/kg.

  • Blood Pressure Measurement: Blood pressure was measured indirectly using the tail-cuff method at various time points following drug administration. For continuous monitoring in some experiments, direct arterial cannulation was employed.

  • Experimental Workflow:

Antihypertensive_Workflow A Select Male SHR B Acclimatize animals A->B C Baseline BP Measurement (Tail-cuff) B->C D Administer this compound (Oral Gavage, 1-20 mg/kg) C->D E Measure BP at intervals (e.g., 1, 2, 4, 6, 24 hours) D->E F Data Analysis: Compare post-dose BP to baseline E->F

Workflow for assessing antihypertensive effects in SHR.
Intraocular Pressure (IOP) Measurement in Rabbits

  • Animal Model: New Zealand White rabbits.

  • Drug Administration: Topical administration of this compound (0.022 - 0.22 mg) to one eye, with the contralateral eye serving as a control.

  • IOP Measurement: Intraocular pressure was measured using a calibrated applanation tonometer at baseline and at various time points after drug instillation.

  • Water-Loading Model: To induce ocular hypertension, rabbits were given a rapid oral water load (60 ml/kg). This compound was administered topically prior to the water load to assess its ability to prevent the subsequent rise in IOP.

Cat Nictitating Membrane Contraction Assay
  • Animal Model: Anesthetized cats.

  • Experimental Setup: The nictitating membrane was prepared for recording isometric contractions. The cervical sympathetic nerve was isolated for electrical stimulation.

  • Drug Administration: this compound was administered intravenously or via close-arterial injection.

  • Measurement: The contractions of the nictitating membrane in response to pre- and postganglionic sympathetic nerve stimulation and in response to exogenous norepinephrine were recorded before and after this compound administration.

  • Experimental Logic:

Nictitating_Membrane_Logic cluster_protocol Experimental Protocol cluster_interpretation Interpretation of this compound Effect Stim_Pre Stimulate Preganglionic Nerve Measure_Contraction Measure Nictitating Membrane Contraction Stim_Pre->Measure_Contraction Stim_Post Stimulate Postganglionic Nerve Stim_Post->Measure_Contraction Inject_NE Inject Norepinephrine Inject_NE->Measure_Contraction Inhibit_Pre Inhibition of response to preganglionic stimulation (Presynaptic D2 effect) Measure_Contraction->Inhibit_Pre This compound Effect Inhibit_Post Inhibition of response to postganglionic stimulation (Postsynaptic α1 effect) Measure_Contraction->Inhibit_Post This compound Effect No_Inhibit_NE No inhibition of response to exogenous NE (Confirms presynaptic site of action) Measure_Contraction->No_Inhibit_NE This compound Effect

Logic of the cat nictitating membrane experiment.

Conclusion

This compound stands as a noteworthy example of the pharmacological diversity within the ergoline class of compounds. Its discovery and subsequent characterization have contributed to the understanding of dopaminergic and adrenergic modulation of cardiovascular and ocular physiology. While it may not have achieved the widespread clinical use of some of its analogs, the foundational research on this compound provides valuable data and methodological insights for contemporary drug discovery and development efforts targeting these important signaling pathways. This technical guide serves as a consolidated resource to aid researchers in building upon this historical foundation.

References

An In-depth Technical Guide on Cianergoline: A Synthetic Ergoline Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and pharmacological data on Cianergoline are limited. Consequently, this guide synthesizes the available information and, where explicitly stated, draws comparative inferences from the well-characterized, structurally related ergoline alkaloid, Cabergoline, to provide a potential framework for understanding its pharmacology. This document is intended for research, scientific, and drug development professionals and should not be considered a definitive clinical or pharmacological profile.

Introduction to this compound

This compound is a synthetic derivative of the ergoline alkaloids, a class of compounds originating from the ergot fungus (Claviceps purpurea). Chemically, it is identified as α-Cyano-6-methylergoline-8β-propanamide.[1] Its structural classification places it within a family of pharmacologically active molecules known for their interactions with various neurotransmitter receptors. Early research has identified this compound as a dopaminergic agonist with potential therapeutic applications in managing hypertension and lowering intraocular pressure.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 74627-35-3[1][2]
Molecular Formula C19H22N4O
Molecular Weight 322.41 g/mol
IUPAC Name (2R)-2-cyano-3-((2R,5R,8S,10R)-1,7-dimethyl-4,5,6,7,8,9-hexahydro-1H-indolo[3,4-gh]quinolin-8-yl)propanamide
Synonyms Cianergolinum, α-Cyano-6-methylergoline-8β-propionamide

Table 1: Chemical and Physical Properties of this compound.

Pharmacological Profile

The primary pharmacological activity of this compound is attributed to its function as a dopamine receptor agonist.

Mechanism of Action

As a dopamine agonist, this compound is presumed to bind to and activate dopamine receptors. While specific receptor subtype affinities for this compound are not available in the public domain, the pharmacological effects of related ergoline derivatives are predominantly mediated through high-affinity agonism at the dopamine D2 receptor subtype. Agonism at D2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This action modulates various cellular functions, including neurotransmitter release and hormone secretion.

Inferred Receptor Binding Profile

A comprehensive receptor binding profile for this compound has not been published. However, by analogy with Cabergoline, it is plausible that this compound exhibits high affinity for dopamine D2 receptors and potentially interacts with other dopamine and serotonin receptor subtypes. For illustrative purposes, the known binding affinities of Cabergoline are presented in Table 2. It is critical to note that these values are for Cabergoline and may not be representative of this compound's binding profile.

Receptor SubtypeBinding Affinity (Ki, nM) for Cabergoline
Dopamine D20.7
Dopamine D31.5
Serotonin 5-HT2B1.2

Table 2: Illustrative Receptor Binding Affinities of the Related Ergoline Alkaloid, Cabergoline.

Signaling Pathways

The signaling cascade initiated by this compound, assuming it acts as a D2 receptor agonist, is depicted below. This pathway is fundamental to its presumed mechanism of action.

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds & Activates Gi_protein Gi Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Prolactin Release) PKA->Cellular_Response Modulates

Caption: Inferred signaling pathway of this compound via D2 receptor agonism.

Experimental Protocols

Synthesis Workflow

The synthesis of ergoline derivatives is a multi-step process that typically starts from a precursor ergoline structure.

Synthesis_Workflow Start Ergoline Precursor Step1 Chemical Modification (e.g., Alkylation, Amidation) Start->Step1 Purification1 Purification (e.g., Chromatography) Step1->Purification1 Step2 Introduction of Cyano Group Purification1->Step2 Purification2 Final Purification Step2->Purification2 Analysis Structural Analysis (NMR, Mass Spec) Purification2->Analysis Final_Product This compound Analysis->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Pharmacological Evaluation

A standard workflow for the in vitro characterization of a compound like this compound would involve receptor binding and functional assays.

In_Vitro_Workflow Start This compound Sample Binding_Assay Radioligand Binding Assays (Dopamine & Serotonin Receptors) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation, Ca2+ flux) Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Emax determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Profile Pharmacological Profile Data_Analysis->Profile

Caption: Standard workflow for in vitro pharmacological profiling.

Potential Therapeutic Applications & Clinical Development

Based on its characterization as a dopaminergic agonist with antihypertensive and intraocular pressure-lowering effects, this compound could be investigated for the following conditions:

  • Hypertension: By modulating sympathetic tone through dopamine receptor activation.

  • Glaucoma: By potentially reducing intraocular pressure.

A search of clinical trial registries did not yield any records for clinical studies specifically investigating this compound. The development of a novel compound like this compound would typically follow the logical progression outlined below.

Drug_Development_Workflow Discovery Discovery & Preclinical IND IND Application Discovery->IND Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA NDA Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval Post_Market Phase IV (Post-market Surveillance) Approval->Post_Market

References

Cianergoline's Antihypertensive Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianergoline, an ergoline derivative, has demonstrated antihypertensive activity in various preclinical and clinical investigations. This technical guide provides an in-depth analysis of the core mechanisms, quantitative pharmacological data, and detailed experimental protocols related to this compound's effects on blood pressure. The primary mechanism of action is attributed to its activity as a dopamine D2 receptor agonist, which leads to a reduction in sympathetic outflow and subsequent vasodilation. This document consolidates available data into structured tables for comparative analysis and presents key signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Hypertension is a major risk factor for cardiovascular diseases, and the development of novel antihypertensive agents with unique mechanisms of action remains a critical area of research. This compound (2(R,S)-Cyano-3-(6-methylergolin-8-beta-yl)-propionamide) is an ergoline derivative that has been investigated for its potential as an antihypertensive agent.[1] Its pharmacological profile is characterized by its interaction with dopaminergic and other receptor systems, leading to a reduction in blood pressure. This guide aims to provide a detailed technical overview of the antihypertensive properties of this compound, focusing on its pharmacology, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound's primary antihypertensive effect is mediated through its agonistic activity at dopamine D2 receptors.[2] This interaction is believed to occur at both central and peripheral levels, leading to a decrease in sympathetic nervous system tone.

Central Action: By stimulating presynaptic D2 autoreceptors in the central nervous system, this compound inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system that causes vasoconstriction.

Peripheral Action: Peripherally, this compound may act on presynaptic D2 receptors on postganglionic sympathetic nerve terminals, further inhibiting norepinephrine release at the neuroeffector junction in blood vessels.

Some evidence also suggests a potential interaction with other receptor systems, which may contribute to its overall cardiovascular effects.

Signaling Pathway

The activation of D2 receptors by this compound initiates a G-protein coupled signaling cascade, primarily through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that culminate in reduced neuronal excitability and neurotransmitter release.

This compound Signaling Pathway cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) This compound This compound D2R Dopamine D2 Receptor This compound->D2R binds G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates (inhibits) NE_vesicle Norepinephrine Vesicle Ca_channel->NE_vesicle triggers fusion NE_release Norepinephrine Release NE_vesicle->NE_release results in NE_receptor Adrenergic Receptor NE_release->NE_receptor binds to Vasoconstriction Vasoconstriction NE_receptor->Vasoconstriction causes

This compound's D2 receptor-mediated inhibition of norepinephrine release.

Quantitative Data

Receptor Binding Affinity

A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its therapeutic effects and potential side effects. The following table summarizes the available (though limited in public domain) receptor binding affinities (Ki values) for this compound and related ergoline compounds. Lower Ki values indicate higher binding affinity.

Receptor SubtypeLigandKi (nM)SpeciesReference
Dopamine Receptors
D2This compoundData not available
D2Cabergoline0.61Human[3]
D2Lisuride0.95Human[3]
D1Cabergoline>10,000Human[3]
D1Lisuride56.7Human
D3Cabergoline1.27Human
D3Lisuride1.08Human
Serotonin Receptors
5-HT2AThis compoundData not available
5-HT1AThis compoundData not available
Adrenergic Receptors
α1This compoundData not available
α2This compoundData not available
Preclinical Antihypertensive Efficacy

This compound has demonstrated dose-dependent hypotensive effects in various animal models of hypertension.

Table 2: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

DoseRoute of AdministrationChange in Systolic Blood Pressure (mmHg)Duration of EffectReference
Specific dose-response data not available in cited literature.OralDose-related decreaseProlonged
1 month dailyOralSustained reductionEntire experiment

Table 3: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs

DoseChange in Mean Arterial Pressure (mmHg)Change in Heart RateOther EffectsReference
Specific dose-response data not available in cited literature.Dose-related decreaseNot substantially modifiedInhibited pressor response to carotid occlusion
Clinical Antihypertensive Efficacy

Clinical studies in patients with essential hypertension have evaluated the blood pressure-lowering effects of this compound.

Table 4: Effect of this compound in Patients with Essential Hypertension

Treatment GroupNDurationMaximum Daily DoseBaseline Blood Pressure (mmHg)Post-treatment Blood Pressure (mmHg)Change in Blood Pressure (mmHg)p-valueReference
This compound104 weeks12 ± 2 mg (SD)159/104152/98-7/-6NS
Placebo104 weeksN/A154/104149/103-5/-1NS

NS: Not Significant

The clinical trial indicated that this compound exerted a mild blood pressure-lowering effect in patients with essential hypertension, which was not significantly different from placebo.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.

Materials:

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors)

  • Cell membranes expressing the receptor of interest

  • This compound at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes with Target Receptors start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Ligand via Filtration incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data to Determine IC50 and Ki measure->analyze end End analyze->end

Workflow for a typical radioligand binding assay.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound in a suitable vehicle

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or implantable telemetry device

  • Animal restrainers (for tail-cuff method)

Procedure:

  • Acclimatization: Acclimate the SHR to the laboratory environment and the blood pressure measurement procedure to minimize stress-induced fluctuations in blood pressure.

  • Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of each rat before drug administration.

  • Drug Administration: Administer this compound or vehicle orally or via another appropriate route at various doses.

  • Post-Dose Measurement: Measure blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Calculate the change in blood pressure from baseline for each dose and time point. Plot dose-response curves to determine the potency and efficacy of this compound.

Assessment of Sympathetic Outflow in Pithed Rats

Objective: To investigate the effect of this compound on peripheral sympathetic neurotransmission.

Materials:

  • Wistar or Sprague-Dawley rats

  • Anesthetics

  • Pithing rod

  • Stimulating electrode

  • Blood pressure transducer and recording system

  • This compound

Procedure:

  • Anesthesia and Pithing: Anesthetize the rat and destroy the central nervous system by inserting a pithing rod through the orbit and down the spinal canal. This eliminates central cardiovascular regulation.

  • Instrumentation: Cannulate the trachea for artificial respiration, a carotid artery for blood pressure measurement, and a jugular vein for drug administration.

  • Sympathetic Stimulation: Electrically stimulate the sympathetic outflow from the spinal cord to elicit a pressor (vasoconstrictive) response.

  • Drug Administration: Administer this compound intravenously.

  • Measurement of Response: Measure the pressor response to sympathetic stimulation before and after the administration of this compound.

  • Data Analysis: A reduction in the pressor response following this compound administration indicates an inhibitory effect on peripheral sympathetic neurotransmission.

Conclusion

This compound demonstrates antihypertensive properties primarily through its agonistic activity at dopamine D2 receptors, leading to a reduction in sympathetic tone. Preclinical studies in various animal models have shown a dose-dependent decrease in blood pressure. However, a clinical trial in patients with essential hypertension revealed only a modest effect that was not statistically significant compared to placebo. Further research is warranted to fully elucidate the complete receptor binding profile of this compound and to explore its potential therapeutic utility in specific patient populations or in combination with other antihypertensive agents. The detailed experimental protocols provided in this guide offer a framework for future investigations into the pharmacology of this compound and other novel antihypertensive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cianergoline Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of Cianergoline in cell culture experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Q1: My cells show high levels of toxicity and death after this compound treatment. What should I do?

A1: High cytotoxicity can result from several factors. Consider the following troubleshooting steps:

  • Concentration Too High: The most common reason for cytotoxicity is excessive concentration. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Different cell lines exhibit varying sensitivities.[1]

  • Solvent Toxicity: this compound is often dissolved in an organic solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same amount of solvent but no this compound) in your experiments.

  • Incorrect Preparation: Ensure this compound is fully dissolved in the solvent before diluting it into the culture medium.[2] Precipitates can lead to inconsistent concentrations and cellular stress.

  • Cell Health: Only use healthy, actively dividing cells for your experiments. Cells that are over-confluent, have undergone too many passages, or are otherwise stressed may be more susceptible to drug-induced toxicity.[3]

Q2: I am not observing any effect of this compound on my cells. What could be the problem?

A2: A lack of response can be equally frustrating. Here are some potential causes and solutions:

  • Concentration Too Low: The concentration of this compound may be insufficient to elicit a response. Consult the literature for concentrations used in similar cell lines or assays and perform a dose-response experiment starting from a low concentration and escalating.

  • Receptor Expression: this compound primarily acts as a dopamine D2 receptor agonist.[4] Verify that your cell line expresses the D2 receptor at sufficient levels to mediate a response. This can be checked via qPCR, western blotting, or immunofluorescence.

  • Drug Inactivity: Ensure your stock of this compound has not degraded. Store it according to the manufacturer's instructions, typically protected from light and at a low temperature.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. Consider using a more sensitive downstream marker of D2 receptor activation or an alternative assay.

  • Incorrect Experimental Duration: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to determine the optimal endpoint.

Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A3: Reproducibility is key to reliable data. To minimize variability:

  • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug preparation, incubation times, and assay procedures, are consistent across all experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Reagent Quality: Use high-quality, sterile reagents and culture media. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Controls: Always include appropriate controls, such as untreated cells, vehicle controls, and positive controls (if available), to validate your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Cabergoline) is a long-acting synthetic ergot derivative. Its primary mechanism of action is as a potent agonist for the dopamine D2 receptor. Activation of the D2 receptor, a G-protein coupled receptor (GPCR) associated with Gi proteins, leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels and modulates downstream signaling pathways. In lactotrophs of the pituitary gland, this signaling cascade inhibits the secretion of prolactin.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is poorly soluble in aqueous solutions. It is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

Procedure:

  • Weigh the required amount of this compound powder in a sterile environment.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration.

  • Vortex or gently warm the solution to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. A review of the literature is the best starting point. For initial experiments, a dose-response study is recommended, covering a broad range of concentrations (e.g., 1 nM to 10 µM).

Q4: Are there any known off-target effects of this compound?

A4: While this compound has a high affinity for D2 receptors, it can interact with other receptors at higher concentrations. It has a low affinity for dopamine D1, α1- and α2-adrenergic, and 5-HT1- and 5-HT2-serotonin receptors. It's important to use the lowest effective concentration to minimize the risk of off-target effects.

Data Presentation

The following tables summarize quantitative data for this compound from various studies. Note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly between different cell lines and experimental conditions.

Table 1: Effect of this compound on Prolactin Secretion
Organism/SystemDose/ConcentrationEffectReference
Hyperprolactinemic PatientsSingle 300 µg oral doseMarked fall in serum prolactin beginning within 3 hours and lasting for 7 days.
Beagle Bitches (early postpartum)Single 0.1 ml/kg subcutaneous injection80% decrease in serum prolactin concentration the day after injection.
Patients with Prolactin-Secreting Macroadenomas0.5-3.0 mg per weekMean prolactin levels decreased by 93.6%.

Experimental Protocols

Protocol 1: Determining Cell Viability using an MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Healthy, sub-confluent cells in culture

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Cianergoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gi Protein cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_alpha Gαi D2R->G_alpha activates G_beta_gamma Gβγ D2R->G_beta_gamma activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha->AC inhibits ERK ERK1/2 Activation G_beta_gamma->ERK activates This compound This compound This compound->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Prolactin Secretion PKA->Cellular_Response leads to

Caption: this compound activates the D2 receptor, leading to inhibition of adenylyl cyclase.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare this compound serial dilutions B->C D Incubate for defined period (e.g., 24-72h) C->D E Add assay reagent (e.g., MTT) D->E F Incubate and add solubilization buffer E->F G Read absorbance/ fluorescence F->G H Calculate % Viability & determine IC50 G->H

Caption: Workflow for a typical dose-response cell culture experiment.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Result High_Toxicity High Cytotoxicity Start->High_Toxicity No_Effect No Effect Start->No_Effect Inconsistent Inconsistent Results Start->Inconsistent Check_Conc Verify Concentration Range (Dose-Response) Check_Solvent Check Solvent Toxicity (Vehicle Control) Check_Receptor Confirm D2 Receptor Expression Check_Drug Assess Drug Activity (Fresh Stock) Check_Protocol Standardize Protocol (Seeding, Time, etc.) High_Toxicity->Check_Conc High_Toxicity->Check_Solvent No_Effect->Check_Conc No_Effect->Check_Receptor No_Effect->Check_Drug Inconsistent->Check_Drug Inconsistent->Check_Protocol

Caption: A logical guide for troubleshooting common experimental issues.

References

Technical Support Center: Interpreting Unexpected Results in Cianergoline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Cianergoline. Given that this compound is a less-characterized ergot alkaloid, this guide draws upon the well-established pharmacology of the structurally related and extensively studied compound, Cabergoline, to provide a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on its ergoline structure, this compound is expected to act primarily as a potent dopamine D2 receptor agonist.[1] Like other ergot derivatives, it likely possesses a complex pharmacological profile with varying affinities for other dopamine receptor subtypes (D3, D4) and several serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).[2][3] Its activity at these secondary targets may contribute to unexpected or off-target effects.

Q2: My in vitro functional assay shows a weaker-than-expected agonist response. What are the potential causes?

A2: A weaker-than-expected response could be due to several factors:

  • Suboptimal Assay Conditions: Ensure that incubation times, temperature, and buffer composition are optimized for your specific cell line and receptor.[4]

  • Low Receptor Expression: Verify that the cell line expresses a sufficient number of functional D2 receptors on the cell surface.[5]

  • Compound Degradation: Confirm the integrity and proper storage of your this compound stock solution.

  • Cell Health: Poor cell viability will lead to a diminished response. Always perform a cell viability assay in parallel.

Q3: I am observing a high background signal in my cAMP assay. What could be the issue?

A3: High background in a cAMP assay can be caused by:

  • Constitutive Receptor Activity: Some GPCRs can be active even without a ligand, leading to a high basal signal.

  • Nonspecific Binding: The detection antibody or other reagents may be binding nonspecifically. Include appropriate controls to test for this.

  • Cell Autofluorescence: The cells themselves may be autofluorescent at the detection wavelength.

Q4: My in vivo behavioral study is showing paradoxical effects (e.g., no change or an increase in the behavior I expected to decrease). Why might this be happening?

A4: Paradoxical in vivo effects are a known phenomenon with dopaminergic agents and can be attributed to:

  • Dose-Dependent Effects: The dose of this compound may be on the wrong part of the dose-response curve. It is crucial to perform a full dose-response study.

  • Off-Target Effects: Activation of other receptors, particularly serotonin receptors, can lead to complex and sometimes opposing behavioral outcomes.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor downregulation or desensitization.

  • Neurochemical Compensation: The brain may adapt to the presence of the drug, leading to compensatory changes in other neurotransmitter systems.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Unexpected Result Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a single-cell suspension before plating, use calibrated pipettes, and consider not using the outer wells of the microplate.
Low signal-to-noise ratio in functional assays Low receptor expression, suboptimal agonist concentration, or incorrect assay endpoint.Verify receptor expression levels, use an agonist concentration at or near the EC80 for antagonist studies, and ensure the assay kinetics are appropriate for your receptor.
Compound cytotoxicity observed in MTT assay The compound concentration is too high, or the solvent (e.g., DMSO) is at a toxic level.Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. Ensure the final solvent concentration is below the toxicity threshold for your cell line.
No antagonist effect observed Antagonist concentration is too low, or agonist concentration is too high.Use an agonist concentration around its EC80. Increase the concentration range of the antagonist after confirming its lack of cytotoxicity.
Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki in nM) of Cabergoline, a close structural analog of this compound, for various dopamine and serotonin receptors. This data can be used as a reference to anticipate the likely receptor interaction profile of this compound.

ReceptorCabergoline Ki (nM)Reference
Dopamine D2 0.7
Dopamine D3 1.5
Dopamine D4 9.0
Dopamine D1 Moderate to low affinity
Serotonin 5-HT1A High affinity
Serotonin 5-HT2A High affinity
Serotonin 5-HT2B 1.2
Serotonin 5-HT2C High affinity
Serotonin 5-HT7 Moderate to low affinity (antagonist)

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D2R cells. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay for Gαi-Coupled Receptors

Objective: To determine the functional potency (EC50) of this compound as a D2 receptor agonist.

Materials:

  • CHO-K1 or HEK293 cells expressing the human dopamine D2 receptor.

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA-based).

  • Cell culture medium and buffers.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of this compound.

  • Cell Stimulation: Add the this compound dilutions to the cells. To measure the inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin. Include IBMX to prevent cAMP degradation.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

MTT Cell Viability Assay

Objective: To assess the potential cytotoxicity of this compound.

Materials:

  • The cell line used in the primary functional assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere.

  • Compound Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Cianergoline_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_alpha_i Gαi D2R->G_alpha_i Activation G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion This compound This compound This compound->D2R Agonist Binding G_alpha_i->AC Inhibition ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Prolactin Release) PKA->Cellular_Response Phosphorylation Cascade

Caption: Inferred signaling pathway of this compound at the D2 dopamine receptor.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (e.g., HEK293-D2R) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay cAMP Functional Assay (Determine EC50) cell_culture->functional_assay viability_assay MTT Viability Assay (Assess Cytotoxicity) cell_culture->viability_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis viability_assay->data_analysis troubleshooting Unexpected Results? data_analysis->troubleshooting end Conclusion troubleshooting->end No guide Consult Troubleshooting Guide troubleshooting->guide Yes guide->data_analysis

References

Technical Support Center: Enhancing Cianergoline Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Cianergoline in animal models.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound delivery in experimental settings.

Issue ID Question Potential Causes & Troubleshooting Steps
CGN-T01 Low or inconsistent oral bioavailability of this compound is observed in pharmacokinetic (PK) studies. 1. Poor Aqueous Solubility: - Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). - Formulation Optimization: - Co-solvents: Formulate this compound in a vehicle containing solubility-enhancing co-solvents like PEG400, DMSO, or ethanol.[1] - Suspensions: Create a micronized suspension with wetting agents such as Tween 80 to improve dissolution.[1] - Lipid-Based Formulations: Consider Self-Emulsifying Drug Delivery Systems (SEDDS) which form microemulsions in the GI tract, enhancing solubilization.[2][3] - Complexation: Utilize cyclodextrins to form inclusion complexes, which can improve the aqueous solubility of this compound.[2] 2. High First-Pass Metabolism: - In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. Significant metabolism of other ergoline derivatives has been observed. - Route of Administration Modification: If first-pass metabolism is high, consider alternative administration routes that bypass the liver, such as subcutaneous or intravenous injection, to determine the maximum achievable systemic exposure.
CGN-T02 High variability in plasma concentrations is observed between animals in the same dosing group. 1. Inconsistent Dosing Technique: - Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intravenous injection). Use appropriate needle sizes and maintain a consistent administration rate. 2. Food Effects: - Control Feeding Schedule: Fasting animals overnight before dosing can minimize the impact of food on drug absorption. 3. Genetic Variability: - Use Inbred Strains: Employing inbred animal strains can help reduce pharmacokinetic variability arising from genetic differences in metabolic enzymes and transporters.
CGN-T03 Precipitation of this compound is observed in the formulation upon storage or during administration. 1. Formulation Instability: - Solubility Limits: The concentration of this compound may be exceeding its solubility limit in the chosen vehicle. Re-evaluate the formulation and consider reducing the concentration or using a more robust solubilization strategy. - pH and Temperature Effects: Assess the stability of the formulation at different pH values and temperatures to identify optimal storage conditions. 2. Incompatibility with Vehicle: - Excipient Interaction: The excipients in the formulation may be interacting with this compound, leading to precipitation. Conduct compatibility studies with individual excipients.
CGN-T04 Suspected poor penetration of the blood-brain barrier (BBB). 1. inherent Physicochemical Properties: - Lipophilicity and Molecular Weight: While some ergoline derivatives show good brain penetration, the specific properties of this compound may limit its ability to cross the BBB. - Efflux Transporter Substrate: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB. 2. Troubleshooting Strategies: - Co-administration with P-gp Inhibitors: In exploratory studies, co-administering this compound with a P-gp inhibitor (e.g., verapamil, elacridar) can help determine if efflux is a significant barrier. - Alternative Delivery Routes: Consider direct administration to the central nervous system (CNS), such as intracranial or intrathecal injections, though these are more invasive.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What are the recommended starting vehicles for oral administration of this compound in rodents?

    • A1: For initial studies, a simple vehicle like a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose in water can be used for suspensions. For solutions, a mixture of PEG400 and water or a small percentage of DMSO in saline can be effective, depending on the required concentration. It is crucial to determine the solubility of this compound in these vehicles beforehand.

  • Q2: What are the maximum recommended administration volumes for different routes in mice and rats?

    • A2: Adherence to established guidelines for administration volumes is critical for animal welfare and data quality. Please refer to the institutional animal care and use committee (IACUC) guidelines. General recommendations are provided in the table below.

  • Q3: How can I improve the stability of my this compound formulation?

    • A3: To enhance stability, protect the formulation from light by using amber vials and store it at the recommended temperature. If oxidation is a concern, consider preparing the formulation under an inert gas like nitrogen. For aqueous formulations, buffering to an optimal pH where this compound has maximum stability is recommended.

Pharmacokinetics

  • Q4: I cannot find published pharmacokinetic data for this compound. What can I expect?

  • Q5: How do I calculate the absolute oral bioavailability of this compound?

    • A5: To determine the absolute oral bioavailability, you need to perform a pharmacokinetic study with both intravenous (IV) and oral (PO) administration in separate groups of animals. The bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 Where AUC is the area under the plasma concentration-time curve.

Mechanism of Action

  • Q6: What is the known mechanism of action of this compound?

    • A6: this compound is reported to be a potent and selective antagonist of the somatostatin sst1 receptor. It is also an ergoline derivative, a class of compounds known to interact with dopamine receptors.

Data Presentation: Example Pharmacokinetic Parameters for Ergot Derivatives

The following table provides an example of how to structure pharmacokinetic data. Note that this data is for other compounds and should be used for illustrative purposes only.

Compound Animal Model Dose & Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%) Reference
Metergoline Healthy Volunteers8 mg Oral SolutionN/A~0.8N/A~25% (inferred from first-pass)
Nicergoline Healthy Volunteers30 mg Oral TabletN/A (metabolite measured)N/AN/AHigher than 3x10mg dragees
Canagliflozin Healthy Men300 mg Oral25041.51737565%
Paclitaxel Mice10 mg/kg IV~3000~0.1~1500N/A

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage (Suspension)

  • Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, sterile mortar and pestle, weighing scale, volumetric flasks, magnetic stirrer, and appropriate gavage needles.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Levigate the powder in a mortar with a small volume of the 0.5% methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

    • Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.

    • Stir the suspension continuously on a magnetic stirrer before and during dose administration to maintain homogeneity.

Protocol 2: Pharmacokinetic Study Design in Rats

  • Animals: Male Sprague-Dawley rats (8-10 weeks old), n=3-5 per group.

  • Housing: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • Group 1 (IV): Administer this compound (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear, sterile solution (e.g., in saline with a co-solvent like DMSO, final DMSO concentration <5%).

    • Group 2 (PO): Administer this compound (e.g., 10 mg/kg) by oral gavage using a suitable formulation (see Protocol 1). Fast animals overnight before dosing.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability as described in FAQ Q5.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_sampling Sample Collection & Analysis cluster_analysis Data Interpretation prep Weigh this compound formulate Prepare Vehicle (e.g., 0.5% Methylcellulose) mix Create Homogeneous Suspension/Solution formulate->mix dose_po Oral Gavage mix->dose_po dose_iv IV Injection mix->dose_iv acclimate Acclimatize Animals fast Fast Overnight (PO Group) acclimate->fast acclimate->dose_iv fast->dose_po blood Serial Blood Sampling dose_po->blood dose_iv->blood plasma Plasma Separation blood->plasma analyze LC-MS/MS Analysis plasma->analyze pk Calculate PK Parameters (Cmax, Tmax, AUC) analyze->pk bioavailability Determine Oral Bioavailability pk->bioavailability

Figure 1: Experimental workflow for a pharmacokinetic study of this compound.

sst1_signaling This compound This compound SST1R sst1 Receptor This compound->SST1R Antagonist (Blocks Binding) Gi Gi Protein SST1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Inhibition of Hormone Secretion & Proliferation PKA->CellularResponse MAPK->CellularResponse

Figure 2: Simplified signaling pathway for the somatostatin sst1 receptor.

troubleshooting_logic start Low Oral Bioavailability q1 Is aqueous solubility poor? start->q1 a1_yes Improve Formulation: - Co-solvents - Nanosuspension - Lipid-based (SEDDS) - Cyclodextrins q1->a1_yes Yes q2 Is first-pass metabolism high? q1->q2 No a2_yes Consider alternative routes: - Subcutaneous - Intravenous (to bypass liver) q2->a2_yes Yes q3 Is there high inter-animal variability? q2->q3 No a3_yes Standardize Procedures: - Dosing technique - Fasting schedule - Use inbred strains q3->a3_yes Yes

Figure 3: Troubleshooting logic for low oral bioavailability of this compound.

References

Technical Support Center: Minimizing Variability in Cianergoline Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Cianergoline bioassays. Our goal is to help you minimize experimental variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic ergoline-derived compound that acts as a dopaminergic agonist.[1][2] Its primary mechanism of action is through high-affinity binding to and activation of dopamine D2 receptors.[3][4] Like other D2-like receptor agonists, its signaling is primarily mediated through inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

Q2: What are the common bioassays used to characterize this compound activity?

A2: The most common bioassays for characterizing this compound and other dopamine D2 receptor agonists include:

  • Receptor Binding Assays: To determine the affinity (Ki) of this compound for the D2 receptor.

  • cAMP Assays: To measure the functional consequence of D2 receptor activation (inhibition of cAMP production).

  • Calcium Mobilization Assays: To assess receptor activation, often by co-expressing a chimeric G-protein that couples D2 receptor activation to the Gαq pathway, leading to an increase in intracellular calcium.

Q3: What are the primary sources of variability in this compound bioassays?

A3: Variability in cell-based assays can stem from several factors, including:

  • Cell Health and Culture Conditions: Inconsistent cell passage number, confluency, and viability can significantly impact results.

  • Reagent Quality and Preparation: Degradation of this compound or other reagents, as well as improper solvent use (e.g., DMSO concentration), can introduce variability.

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques can lead to significant differences in outcomes.

  • Biological Variation: Inherent biological differences between cell batches and even within the same cell population can contribute to variability.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: High Variability in Receptor Binding Assay Results (Ki values)
Possible Cause Troubleshooting Steps
Inconsistent Radioligand Concentration Ensure the radioligand concentration is consistent across all experiments. Perform saturation binding experiments to determine the optimal concentration.
Improper Membrane Preparation Use a standardized protocol for membrane preparation. Ensure consistency in homogenization, centrifugation steps, and protein concentration determination.
Equilibrium Not Reached Determine the optimal incubation time to ensure binding equilibrium is reached. This may vary between agonists and antagonists.
Non-Specific Binding Too High Optimize the concentration of the competing ligand used to determine non-specific binding. Ensure thorough washing steps to remove unbound radioligand.
Problem 2: Inconsistent IC50 Values in cAMP Assays
Possible Cause Troubleshooting Steps
Variable Cell Seeding Density Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers will lead to variable cAMP production.
Inconsistent Agonist/Antagonist Incubation Times Strictly adhere to a standardized incubation time for both the agonist (e.g., forskolin) and this compound.
Suboptimal Forskolin Concentration Determine the EC80 of forskolin for your specific cell line to ensure a robust assay window for measuring inhibition.
Cell Passage Number Effects Use cells within a defined, narrow passage number range, as receptor expression levels and signaling efficiency can change with prolonged culturing.
Problem 3: Low Signal or High Background in Calcium Mobilization Assays
Possible Cause Troubleshooting Steps
Inefficient G-Protein Coupling If using a chimeric G-protein (e.g., Gαqi/5), ensure its stable and consistent expression in the cell line.
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure cells are washed properly to remove excess dye.
Cell Health and Viability Use healthy, viable cells. Perform a cell viability check before starting the assay.
Compound Autofluorescence Test this compound for autofluorescence at the excitation and emission wavelengths of your calcium indicator dye.

Data Presentation

The following table presents representative binding affinities (Ki) for ergoline-derived dopamine D2 receptor agonists. While specific data for this compound is limited in publicly available literature, these values for structurally similar compounds provide a reference for expected potency and variability.

CompoundReceptorKi (nM) - Study 1Ki (nM) - Study 2Ki (nM) - Study 3Mean Ki (nM)Standard Deviation
Cabergoline Dopamine D20.610.70.650.650.05
Lisuride Dopamine D20.951.11.01.020.08
Bromocriptine Dopamine D22.52.82.62.630.15

Disclaimer: The data in this table is compiled from different sources for illustrative purposes and may not have been generated under identical experimental conditions. Direct comparison of absolute values should be made with caution.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Radioligand (e.g., [3H]-Spiperone).

  • Non-specific binding control (e.g., Haloperidol).

  • This compound dilutions.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For non-specific binding, add the radioligand and a saturating concentration of Haloperidol.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

Objective: To measure the functional inhibition of adenylyl cyclase by this compound through the D2 receptor.

Materials:

  • CHO-K1 or HEK293 cells expressing the human dopamine D2 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (adenylyl cyclase activator).

  • This compound dilutions.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Addition:

    • Remove the culture medium and add assay buffer containing various concentrations of this compound.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Add a fixed concentration of forsklin (predetermined to be EC80) to all wells except the basal control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's protocol.

    • Perform the detection assay to measure intracellular cAMP levels.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Dopamine D2 Receptor Signaling Pathway Agonist-Induced Dopamine D2 Receptor Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Binds and Activates G_Protein Gαi/o βγ D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors (e.g., PKA, Ion Channels) cAMP->Downstream_Effectors Modulates

Caption: Agonist-induced Dopamine D2 receptor signaling cascade.

Experimental_Workflow_cAMP_Assay Workflow for cAMP Inhibition Assay Start Start Seed_Cells Seed D2R-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_this compound Add this compound dilutions Incubate_Overnight->Add_this compound Incubate_Drug Incubate (e.g., 30 min) Add_this compound->Incubate_Drug Add_Forskolin Stimulate with Forskolin (EC80) Incubate_Drug->Add_Forskolin Incubate_Stimulation Incubate (e.g., 30 min) Add_Forskolin->Incubate_Stimulation Lyse_Cells Lyse cells Incubate_Stimulation->Lyse_Cells Detect_cAMP Detect cAMP levels Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and determine IC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a cAMP inhibition assay.

Troubleshooting_Logic Troubleshooting Logic for High Variability High_Variability High Variability in Results Check_Cell_Health Check Cell Health & Passage No. High_Variability->Check_Cell_Health Standardize_Protocol Standardize Pipetting & Incubation High_Variability->Standardize_Protocol Validate_Reagents Validate Reagent Quality High_Variability->Validate_Reagents Optimize_Assay_Conditions Optimize Assay Conditions (e.g., cell density, agonist conc.) High_Variability->Optimize_Assay_Conditions Consistent_Culture Consistent_Culture Check_Cell_Health->Consistent_Culture Implement consistent culture practices SOPs SOPs Standardize_Protocol->SOPs Develop and follow strict SOPs Fresh_Aliquots Fresh_Aliquots Validate_Reagents->Fresh_Aliquots Use fresh aliquots of This compound and other reagents Assay_Validation Assay_Validation Optimize_Assay_Conditions->Assay_Validation Perform thorough assay validation

Caption: A logical approach to troubleshooting high variability.

References

Technical Support Center: Cianergoline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Cianergoline (also known as CQA 206-291) and related ergoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of the tetracyclic ergoline scaffold common to this compound?

A1: The main difficulties in constructing the four-ring ergoline system include the inherent complexity of the structure, the tendency of reaction intermediates to undergo oxidation and rearrangement, and challenges in introducing specific substituents.[1] Stereochemical control, particularly at the C-5, C-8, and C-10 positions, is also a significant hurdle.[1]

Q2: What is C-8 epimerization and why is it a major concern in this compound synthesis?

A2: C-8 epimerization refers to the conversion of the desired C-8 stereoisomer into its opposite, unwanted epimer. Ergot alkaloids like this compound can exist as two interconvertible isomers at the C-8 position (R and S epimers).[2][3] This is a critical issue because the two epimers can have different biological activities, and their separation can be challenging, complicating the purification process.[2] The proton at the C-8 position is susceptible to removal under acidic or basic conditions, leading to this epimerization.

Q3: What are the typical methods for purifying this compound and other ergoline derivatives?

A3: Purification of ergoline compounds is often achieved through chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a common method for both analysis and purification. Preparative thin-layer chromatography (TLC) can also be employed for small-scale purifications. These methods are chosen for their ability to separate complex mixtures and closely related isomers.

Q4: What are the stability and storage considerations for this compound?

A4: Like many complex organic molecules, this compound may be susceptible to degradation over time, particularly through oxidation and hydrolysis. It is advisable to store the compound in a cool, dry, and dark place to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Troubleshooting Guides

Problem 1: Low Yield in Intramolecular Heck Reaction for C-Ring Closure

The intramolecular Heck reaction is a key step in many ergoline syntheses for forming the C-ring. Low yields are a frequent challenge.

Potential Cause Troubleshooting Strategy
Catalyst/Ligand Inactivity - Ensure the palladium catalyst (e.g., Pd(OAc)₂) is fresh and active. - Use high-purity phosphine ligands (e.g., BINAP for asymmetric synthesis). - Optimize the palladium-to-ligand ratio (typically 1:2 to 1:3).
Sub-optimal Reaction Conditions - Use anhydrous and degassed solvents (e.g., acetonitrile, DMF, toluene) to prevent catalyst deactivation. - Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. - Select an appropriate base; inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine may also be effective depending on the solvent.
Substrate Impurity - Purify the precursor for the Heck reaction using column chromatography or recrystallization to remove impurities that could poison the catalyst.
Side Reactions - β-hydride elimination can lead to undesired olefin isomers. The addition of silver salts may suppress this side reaction. - Protect other reactive functional groups in the substrate that might interfere with the reaction.
Problem 2: Significant Epimerization at the C-8 Position

Controlling the stereochemistry at the C-8 position is crucial for obtaining the desired biologically active isomer of this compound.

Potential Cause Troubleshooting Strategy
Harsh Reaction Conditions - Employ mild reaction conditions, especially in steps following the establishment of the C-8 stereocenter.
Inappropriate Base or Acid - Avoid strong bases or acids that can facilitate the abstraction of the C-8 proton, leading to epimerization. Use of milder, non-nucleophilic bases is recommended where possible.
Prolonged Reaction Times - Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.
Purification-Induced Epimerization - Be mindful that some purification conditions (e.g., certain chromatographic stationary phases or solvents) can promote epimerization. It may be necessary to screen different purification methods.

Quantitative Data

The following table presents receptor binding affinities for Cabergoline, a structurally related ergoline derivative, to illustrate the selectivity for dopamine receptors, a key feature of many ergolines including this compound.

Table 1: Receptor Binding Affinities of Cabergoline

ReceptorKi (nM)
Dopamine D20.7
Dopamine D31.5
Serotonin 5-HT2B1.2

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

General Protocol for Intramolecular Heck Reaction

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate used in the synthesis of this compound.

  • Preparation : In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide precursor (1 equivalent) in anhydrous, degassed solvent (e.g., acetonitrile, DMF, or toluene).

  • Addition of Reagents : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 equivalents), the phosphine ligand (e.g., P(o-tol)₃ or BINAP, 0.1-0.2 equivalents), and the base (e.g., K₂CO₃ or triethylamine, 2-3 equivalents).

  • Reaction : Stir the mixture at the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Purification by Preparative HPLC

Disclaimer: This is a generalized protocol. The choice of column, mobile phase, and gradient must be optimized for this compound.

  • Sample Preparation : Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution to remove any particulate matter.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically used for ergoline alkaloids.

    • Mobile Phase : A gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common choice.

    • Detection : UV detection at a wavelength where this compound has strong absorbance.

  • Injection and Fraction Collection : Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the desired product.

  • Product Recovery : Combine the fractions containing the pure product. Remove the organic solvent under reduced pressure. If an acidic modifier was used, it may be necessary to neutralize the solution before final extraction or lyophilization to obtain the purified this compound.

Visualizations

Signaling Pathway

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Ergoline_Synthesis_Workflow Start Starting Materials (e.g., Tryptophan derivative) Step1 Construction of A, B, and D rings Start->Step1 Step2 Formation of C-ring Precursor (Aryl Halide) Step1->Step2 Step3 Intramolecular Heck Reaction (C-ring closure) Step2->Step3 Troubleshoot1 Troubleshooting: - Low Yield - Side Reactions Step3->Troubleshoot1 Step4 Modification of C-8 Substituent Step3->Step4 Troubleshoot2 Troubleshooting: - C-8 Epimerization Step4->Troubleshoot2 Step5 Final Functionalization (to yield this compound) Step4->Step5 Purification Purification (e.g., Preparative HPLC) Step5->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of an ergoline compound like this compound.

References

Validation & Comparative

A Comparative Guide to Prolactin Inhibitors: Bromocriptine vs. Cianergoline

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Bromocriptine and Cianergoline for the inhibition of prolactin reveals a significant disparity in the available scientific literature. While Bromocriptine is a well-established dopamine D2 receptor agonist with extensive documentation of its clinical efficacy and safety profile, this compound remains a less-characterized compound with limited publicly available data. This guide provides a comprehensive comparison based on existing research, highlighting the established properties of Bromocriptine and noting the informational gaps regarding this compound. Due to the scarcity of data for a direct comparison, information on Cabergoline, a newer and frequently studied dopamine agonist, is included to provide a benchmark for efficacy and tolerability in the field.

Mechanism of Action: Targeting the Dopamine D2 Receptor

Both Bromocriptine and this compound are understood to function as dopamine D2 receptor agonists. Their primary therapeutic effect in inhibiting prolactin secretion stems from their ability to mimic the action of dopamine at D2 receptors on lactotroph cells in the anterior pituitary gland. Activation of these receptors initiates a signaling cascade that leads to the inhibition of prolactin synthesis and release.

Signaling Pathway for Dopamine D2 Receptor-Mediated Prolactin Inhibition

Prolactin_Inhibition_Pathway Dopamine_Agonist Dopamine Agonist (e.g., Bromocriptine) D2_Receptor Dopamine D2 Receptor Dopamine_Agonist->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation of Transcription_Factors Transcription Factors (e.g., Pit-1) PKA->Transcription_Factors Reduced phosphorylation of Prolactin_Gene Prolactin Gene Transcription Transcription_Factors->Prolactin_Gene Decreased activation of Prolactin_Synthesis Prolactin Synthesis and Release Prolactin_Gene->Prolactin_Synthesis Leads to reduced

Caption: Dopamine D2 receptor signaling pathway for prolactin inhibition.

Comparative Efficacy in Hyperprolactinemia

Efficacy EndpointBromocriptineCabergolineReference
Normalization of Prolactin Levels 59% of patients83% of patients[1]
67.7% of women87.7% of women[2]
59% of patients82% of patients[3]
Restoration of Ovulatory Cycles 52% of women72% of women[1]
Adverse Effects Leading to Discontinuation 12% of patients3% of patients[1]
55% of women reported adverse effects28% of women reported adverse effects
53% of patients noted adverse events12% of patients noted adverse events

Receptor Binding Affinity

The affinity of a drug for its target receptor is a key determinant of its potency and selectivity. While specific Ki values for this compound at the dopamine D2 receptor are not found in the searched literature, data for Bromocriptine and Cabergoline are available. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Reference
Bromocriptine ~5
Cabergoline ~0.6-1.5

Side Effect Profile

The side effect profiles of dopamine agonists are a critical consideration in clinical practice. The table below summarizes common side effects associated with Bromocriptine and Cabergoline, as data for this compound is unavailable.

Side EffectBromocriptineCabergoline
Nausea CommonCommon, but generally less frequent and severe than with Bromocriptine
Vomiting CommonLess frequent than with Bromocriptine
Headache CommonCommon
Dizziness/Postural Hypotension CommonCommon
Fatigue CommonCommon
Constipation Less CommonCommon
Nasal Congestion CommonLess Common

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize dopamine agonists for prolactin inhibition.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the binding affinity of a compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]-Spiperone) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of test compound (this compound or Bromocriptine) Competitor_Prep->Incubate Filtration Separate bound from free radioligand via filtration Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound (this compound or Bromocriptine). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Prolactin Secretion Assay from Primary Pituitary Cells

This assay measures the direct effect of a compound on prolactin release from pituitary cells in culture.

Prolactin_Secretion_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Isolation Isolate anterior pituitary glands from rats Dispersion Disperse into single cells using enzymes Isolation->Dispersion Culture Culture pituitary cells Dispersion->Culture Treatment_Step Treat cells with varying concentrations of This compound or Bromocriptine Culture->Treatment_Step Collection Collect culture medium Treatment_Step->Collection ELISA Measure prolactin concentration in the medium using ELISA Collection->ELISA Analysis_Step Determine dose-response relationship for prolactin inhibition ELISA->Analysis_Step

Caption: Workflow for an in vitro prolactin secretion assay.

Detailed Steps:

  • Cell Isolation and Culture: Aseptically remove anterior pituitary glands from rats. Mince the tissue and enzymatically digest it (e.g., with trypsin and collagenase) to obtain a single-cell suspension. Plate the cells in culture wells and allow them to attach and recover.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (this compound or Bromocriptine). Include control wells with vehicle only.

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a humidified incubator.

  • Sample Collection: Collect the culture medium from each well.

  • Prolactin Measurement: Quantify the concentration of prolactin in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) kit for rat prolactin.

  • Data Analysis: Plot the prolactin concentration as a percentage of the control against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value for prolactin inhibition.

In Vivo Model of Hyperprolactinemia in Rats

Animal models are essential for evaluating the efficacy of prolactin-inhibiting drugs in a physiological context. Hyperprolactinemia can be induced in rats using pharmacological agents that block dopamine receptors.

Experimental Workflow:

In_Vivo_Hyperprolactinemia cluster_induction Induction of Hyperprolactinemia cluster_treatment_in_vivo Treatment cluster_sampling Blood Sampling cluster_analysis_in_vivo Analysis Induction_Step Administer a dopamine antagonist (e.g., Domperidone or Reserpine) to rats Treatment_Step_in_vivo Administer this compound, Bromocriptine, or vehicle to hyperprolactinemic rats Induction_Step->Treatment_Step_in_vivo Sampling_Step Collect blood samples at various time points Treatment_Step_in_vivo->Sampling_Step Analysis_Step_in_vivo Measure serum prolactin levels using ELISA Sampling_Step->Analysis_Step_in_vivo

Caption: Workflow for an in vivo hyperprolactinemia model.

Detailed Steps:

  • Animal Model: Use adult female or male rats.

  • Induction of Hyperprolactinemia: Administer a dopamine antagonist such as domperidone (e.g., 4.0 mg/kg, i.p. daily) or reserpine for a specified period to induce a sustained elevation of serum prolactin levels.

  • Treatment: Once hyperprolactinemia is established, divide the animals into groups and administer the test compounds (this compound or Bromocriptine) or vehicle control via the desired route (e.g., oral gavage or subcutaneous injection).

  • Blood Sampling: Collect blood samples from the animals at baseline and at various time points after drug administration.

  • Prolactin Measurement: Separate the serum from the blood samples and measure the prolactin concentration using a rat-specific ELISA kit.

  • Data Analysis: Compare the serum prolactin levels between the treatment groups and the control group to assess the in vivo efficacy of the compounds in reducing prolactin levels.

Conclusion

Bromocriptine is a long-standing and effective treatment for hyperprolactinemia, acting as a dopamine D2 receptor agonist. However, its use can be limited by its side effect profile. While this compound is also classified as a dopaminergic agonist, the lack of publicly available, peer-reviewed data on its receptor binding affinity, clinical efficacy, and safety makes a direct and evidence-based comparison with Bromocriptine challenging. The extensive research on Cabergoline demonstrates a trend towards developing dopamine agonists with higher efficacy, better tolerability, and more convenient dosing regimens compared to Bromocriptine. Further research and publication of data on this compound are necessary to accurately position it within the therapeutic landscape of prolactin inhibitors.

References

A Comparative Analysis of Cianergoline and Clonidine for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antihypertensive effects of Cianergoline, a dopaminergic agonist, and Clonidine, a centrally acting alpha-2 adrenergic agonist. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to aid in the evaluation of these compounds for antihypertensive therapy.

Executive Summary

This compound, an ergoline derivative, has been investigated for its potential antihypertensive properties. Preclinical studies in animal models suggest a dose-dependent reduction in blood pressure, likely mediated through the inhibition of sympathetic nervous system outflow. However, clinical evidence for its efficacy in treating essential hypertension in humans is limited and has not demonstrated a statistically significant effect compared to placebo in at least one study.

Clonidine is a well-established antihypertensive agent with a long history of clinical use. Its mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure and heart rate.

This guide presents a side-by-side comparison of the available data on this compound and Clonidine, highlighting the differences in their mechanisms of action and the current state of evidence for their antihypertensive effects.

Data Presentation

Table 1: Comparative Antihypertensive Effects in Human Clinical Trials
ParameterThis compoundClonidine
Study Design Randomized, Placebo-ControlledVarious, including comparisons with other antihypertensives
Patient Population Patients with benign essential hypertensionPatients with essential hypertension
Dosage Up to 12 ± 2 mg/day for 4 weeks0.1 to 0.3 mg twice a day
Mean Blood Pressure Reduction (Systolic/Diastolic) 7/6 mmHg (not statistically significant vs. placebo)[1]14/8 mmHg (in combination with chlorthalidone)
Key Findings Exerted only a mild blood pressure-lowering effect.[1]Effective in reducing blood pressure, with a faster onset of action compared to captopril in hypertensive urgency.[2]
Adverse Effects Nausea reported in 3 out of 10 patients.[1]Dry mouth, drowsiness, dizziness.[3]
Table 2: Comparative Antihypertensive Effects in Animal Models (Spontaneously Hypertensive Rats - SHR)
ParameterThis compoundClonidine
Animal Model Spontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)
Route of Administration Oral, Intraduodenal, IntravenousSingle injection, Chronic administration
Reported Effects Dose-related hypotensive effects with a prompt onset and prolonged action without substantially modifying heart rate.A single injection of 1, 5, 10, 20 µg/kg induced a dose-dependent decrease in blood pressure. Chronic administration of 10 µg/kg produced a sustained effect.
Mechanism Insights Interference with sympathetic neurotransmission.Action is related to the stimulation of the GABAergic system.

Experimental Protocols

In Vivo Blood Pressure Measurement in Conscious Animals (Telemetry)

This protocol is essential for accurately assessing the long-term effects of antihypertensive agents in conscious, freely moving animals, thereby avoiding the confounding effects of anesthesia and restraint.

Objective: To continuously monitor blood pressure and heart rate in response to drug administration.

Materials:

  • Implantable telemetry transmitter (e.g., for rats or mice)

  • Telemetry receiver

  • Data acquisition system and software

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., spontaneously hypertensive rat).

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity.

    • Insert the pressure-sensing catheter into a major artery, such as the abdominal aorta or carotid artery, and secure it.

    • Suture the incisions and provide post-operative care, including analgesia.

    • Allow for a recovery period of at least 5-7 days.

  • Data Acquisition:

    • House the animal in a cage placed on a telemetry receiver.

    • Activate the transmitter to begin recording baseline blood pressure and heart rate.

    • Administer the test compound (e.g., this compound or Clonidine) via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continuously record cardiovascular parameters for the duration of the study.

  • Data Analysis:

    • Analyze the collected data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, over time.

    • Compare the effects of different doses of the test compound and against a vehicle control.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor(s), providing insight into its mechanism of action.

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone or a fluorescently labeled ligand).

  • Non-specific binding control (e.g., haloperidol).

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • Filtration apparatus and scintillation counter (for radioligand assays) or a microplate reader (for fluorescent assays).

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the amount of bound radioligand using a scintillation counter or microplate reader.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Objective: To determine the binding affinity of this compound and Clonidine for alpha-1 and alpha-2 adrenergic receptors, respectively.

Procedure: The protocol is similar to the Dopamine D2 Receptor Binding Assay, with the following modifications:

  • Receptors: Use cell membranes expressing the specific alpha-1 or alpha-2 adrenergic receptor subtype of interest.

  • Radioligands:

    • For alpha-1 receptors: [³H]-Prazosin.

    • For alpha-2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine.

  • Non-specific Binding Control:

    • For alpha-1 receptors: Phentolamine.

    • For alpha-2 receptors: Phentolamine or unlabeled yohimbine.

Signaling Pathways and Experimental Workflows

cluster_this compound This compound Signaling Pathway This compound This compound DA2_pre Presynaptic Dopamine D2 Receptor This compound->DA2_pre Agonist Alpha1_post Postsynaptic Alpha-1 Adrenoceptor This compound->Alpha1_post Antagonist NE_release_inhibition Inhibition of Norepinephrine Release DA2_pre->NE_release_inhibition Sympathetic_Outflow Decreased Sympathetic Outflow NE_release_inhibition->Sympathetic_Outflow Vasoconstriction_inhibition Inhibition of Vasoconstriction Alpha1_post->Vasoconstriction_inhibition Blood_Pressure_Reduction_Cian Blood Pressure Reduction Vasoconstriction_inhibition->Blood_Pressure_Reduction_Cian Sympathetic_Outflow->Blood_Pressure_Reduction_Cian

Caption: Proposed signaling pathway for this compound's antihypertensive effect.

cluster_Clonidine Clonidine Signaling Pathway Clonidine Clonidine Alpha2_central Central Alpha-2 Adrenergic Receptor (Brainstem) Clonidine->Alpha2_central Agonist Sympathetic_Outflow_inhibition Decreased Sympathetic Outflow Alpha2_central->Sympathetic_Outflow_inhibition Heart_Rate_Reduction Decreased Heart Rate Sympathetic_Outflow_inhibition->Heart_Rate_Reduction Vascular_Resistance_Reduction Decreased Peripheral Vascular Resistance Sympathetic_Outflow_inhibition->Vascular_Resistance_Reduction Blood_Pressure_Reduction_Clon Blood Pressure Reduction Heart_Rate_Reduction->Blood_Pressure_Reduction_Clon Vascular_Resistance_Reduction->Blood_Pressure_Reduction_Clon

Caption: Established signaling pathway for Clonidine's antihypertensive effect.

cluster_Workflow Experimental Workflow: In Vivo Antihypertensive Study Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Telemetry_Implantation Surgical Implantation of Telemetry Device Animal_Model->Telemetry_Implantation Recovery Post-operative Recovery (5-7 days) Telemetry_Implantation->Recovery Baseline Baseline Blood Pressure and Heart Rate Recording Recovery->Baseline Drug_Administration Administer Test Compound (this compound or Clonidine) or Vehicle Baseline->Drug_Administration Data_Collection Continuous Data Collection Drug_Administration->Data_Collection Data_Analysis Data Analysis and Comparison of Groups Data_Collection->Data_Analysis

Caption: Workflow for in vivo assessment of antihypertensive agents.

Conclusion

The available evidence suggests that this compound and Clonidine lower blood pressure through distinct mechanisms of action. Clonidine is a clinically established antihypertensive that acts centrally as an alpha-2 adrenergic agonist. In contrast, this compound's antihypertensive effect, as suggested by preclinical data, appears to be mediated by a combination of presynaptic dopamine D2 receptor agonism and postsynaptic alpha-1 adrenoceptor antagonism, leading to a reduction in sympathetic tone.

While animal studies with this compound have shown promise, the limited and not statistically significant results from human clinical trials indicate that its efficacy as a primary antihypertensive agent is not yet established. Further, well-controlled clinical trials directly comparing this compound with established antihypertensives like Clonidine are necessary to fully elucidate its therapeutic potential and safety profile in the management of hypertension. Researchers and drug development professionals should consider the current lack of robust clinical data for this compound when evaluating its potential as a novel antihypertensive therapy.

References

An In Vivo Comparative Analysis of Cianergoline and Quinpirole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vivo comparison of the pharmacological properties of Cianergoline and Quinpirole, two potent dopamine receptor agonists. Due to the limited availability of in vivo data for this compound, this guide will draw upon data from its close structural and functional analogue, Cabergoline, to provide a comprehensive comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

This compound (and its analogue Cabergoline) and Quinpirole are both potent dopamine D2 receptor agonists, but they exhibit distinct pharmacological profiles. Cabergoline demonstrates high selectivity and affinity for the D2 receptor, while Quinpirole is a well-established D2/D3 receptor agonist.[1][2] Their differential receptor affinities translate to varied in vivo effects on locomotor activity, dopamine release, and potential therapeutic applications. This guide summarizes key experimental data, provides detailed protocols for relevant in vivo assays, and visualizes the signaling pathways involved.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound (represented by Cabergoline) and Quinpirole based on available in vivo and in vitro studies.

Table 1: Receptor Binding Affinities

CompoundReceptorAffinity (Ki, nM)SpeciesTissueReference
CabergolineD1>1000RatStriatum[1]
D2 ~0.6 - 1.0 RatStriatum[1]
QuinpiroleD2~10 - 20RatBrain[2]
D3High AffinityRatBrain

Table 2: In Vivo Effects on Locomotor Activity

CompoundSpeciesDoseRouteEffectReference
CabergolineRat2.0 mg/kgs.c.Slight induction of stereotypy
QuinpiroleRat0.03 mg/kgs.c.Decreased locomotion
Rat0.125 mg/kgs.c.Increased locomotion
Rat0.5 - 8.0 mg/kgs.c.Marked hyperactivity
Mouse0.5 mg/kgi.p.Decreased locomotor activity
Mouse0.5 - 5.0 mg/kgi.p.Initial suppression followed by increase

Table 3: In Vivo Effects on Dopamine Release

CompoundSpeciesBrain RegionMethodEffectReference
QuinpiroleMouseStriatumIn Vivo MicrodialysisDecreased extracellular dopamine
RatNucleus AccumbensIn Vivo MicrodialysisIncreased dopamine overflow (after neonatal priming)
RatNeostriatumIn Vivo MicrodialysisReduced dopamine, DOPAC, and HVA levels

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.

In Vivo Microdialysis for Dopamine Release

Objective: To measure extracellular dopamine levels in a specific brain region of a freely moving animal following drug administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm active membrane)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, chloral hydrate)

  • Surgical tools

Procedure:

  • Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens) using stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound, Quinpirole, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or through reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for the duration of the experiment.

  • Sample Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC-ECD.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the correct placement of the microdialysis probe.

Locomotor Activity Test (Open Field)

Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following drug administration.

Materials:

  • Open field arena (a square or circular enclosure with high walls)

  • Video camera and tracking software or photobeam detection system

  • Animal subjects (mice or rats)

  • Test compounds (this compound, Quinpirole) and vehicle

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals at the desired dose and route.

  • Test Initiation: Place the animal in the center of the open field arena.

  • Data Recording: Record the animal's activity for a set period (e.g., 30-60 minutes) using the video tracking system or photobeams. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and stereotyped behaviors.

  • Data Analysis: Analyze the recorded data to compare the effects of different treatments on locomotor activity.

  • Cleaning: Thoroughly clean the arena between each animal to eliminate olfactory cues.

Western Blot Analysis for Protein Expression

Objective: To determine the levels of specific proteins (e.g., dopamine receptors, signaling molecules) in brain tissue samples.

Materials:

  • Brain tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Homogenizer

  • Centrifuge

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Dissect the brain region of interest and homogenize the tissue in ice-cold lysis buffer.

  • Protein Extraction: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli buffer and heat to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size through electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity to determine the relative protein expression levels, normalizing to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_ligand Ligand Binding cluster_receptor Dopamine Receptors cluster_downstream Downstream Signaling This compound This compound D2R D2 Receptor This compound->D2R Quinpirole Quinpirole Quinpirole->D2R D3R D3 Receptor Quinpirole->D3R Gi Gi Protein D2R->Gi D3R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Akt Akt Gi->Akt Locomotor Modulation of Locomotor Activity Gi->Locomotor cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PKA->Locomotor GSK3b GSK3β (Inhibition) Akt->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection G cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Recovery Period (Several Days) Surgery->Recovery Probe Probe Insertion Recovery->Probe Baseline Baseline Sample Collection Probe->Baseline DrugAdmin Drug Administration (this compound/Quinpirole) Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug HPLC HPLC-ECD Analysis (Dopamine & Metabolites) PostDrug->HPLC Verification Histological Verification (Probe Placement) PostDrug->Verification

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.